molecular formula C12H16ClNO2 B12949970 Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate

Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate

Cat. No.: B12949970
M. Wt: 241.71 g/mol
InChI Key: MIKOWLLRCBXFSP-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is an organic compound belonging to the nicotinate ester family This compound is characterized by the presence of a methyl ester group, a tert-butyl group, a chlorine atom, and a methyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-4-chloro-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the nicotinic acid core.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the ester group allows for hydrolysis, releasing the active nicotinic acid derivative, which can then interact with its target. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the nicotinic acid core, along with the tert-butyl and chlorine substituents, makes it distinct from other similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 6-tert-butyl-4-chloro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H16ClNO2/c1-7-10(11(15)16-5)8(13)6-9(14-7)12(2,3)4/h6H,1-5H3

InChI Key

MIKOWLLRCBXFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(C)(C)C)Cl)C(=O)OC

Origin of Product

United States

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